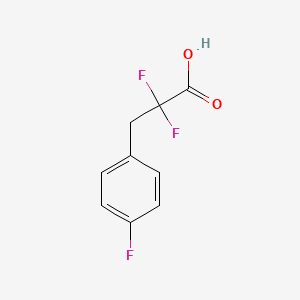

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorinated compounds, like 2,2-difluoro-3-hydroxyacids, demonstrates the utility of mild and efficient synthesis methods involving selective haloform reactions and base treatments under mild conditions. For instance, long-chain 2,2-difluoro-3-hydroxyacids have been synthesized via the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base, highlighting a strategy that could be adapted for 2,2-difluoro-3-(4-fluorophenyl)propanoic acid (Jiménez, Bosch, & Guerrero, 2005).

Molecular Structure Analysis

Investigations into the molecular structure of similar fluorinated compounds, such as 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, have utilized techniques like NMR, FTIR, and Raman spectroscopy, alongside density functional theory and Hartree-Fock studies, to optimize ground-state geometries and vibrational wavenumbers. These methodologies offer insights into the structural intricacies of 2,2-difluoro-3-(4-fluorophenyl)propanoic acid by analogy (Ye et al., 2007).

Chemical Reactions and Properties

Fluorinated compounds undergo a range of chemical reactions, with specific fluorinated groups significantly influencing reactivity and product formation. For example, the synthesis of trifluoromethylated arylpropanoic acids via Friedel-Crafts alkylation demonstrates the potential pathways and transformations applicable to 2,2-difluoro-3-(4-fluorophenyl)propanoic acid, underscoring the role of fluorine in modifying chemical behavior and reactivity (Prakash et al., 2010).

Physical Properties Analysis

The presence of fluorine atoms significantly alters the physical properties of organic compounds, including boiling points, solubility, and stability. Studies on perfluoro compounds, for example, shed light on how fluorination can lead to low surface tensions and impact the solubility of organic molecules in various solvents, which would be relevant for understanding the physical characteristics of 2,2-difluoro-3-(4-fluorophenyl)propanoic acid (Han et al., 2009).

Chemical Properties Analysis

The introduction of fluorine atoms into organic molecules profoundly influences their chemical properties, such as acidity, reactivity, and stability towards hydrolysis and oxidation. The study of compounds like trifluoromethyl cyclohexyl and cyclohexenyl derivatives illustrates the effect of fluorination on increasing stability and altering reactivity, offering parallels to the behavior of 2,2-difluoro-3-(4-fluorophenyl)propanoic acid in chemical contexts (Massicot et al., 2011).

科学的研究の応用

Safety Evaluation in Food Contact Materials

A safety evaluation of a substance closely related to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, namely 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], was conducted by the European Food Safety Authority (EFSA). The study concluded that there is no safety concern for consumers if the substance is used in specific conditions related to the polymerisation of fluoropolymers (Andon et al., 2011).

Chiral Supercritical Fluid Chromatography

A study on additive-free preparative chiral supercritical fluid chromatography (SFC) of racemic 2,2-dimethyl-3-aryl-propanoic acids, a group including compounds structurally similar to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, was performed. This research explored the resolution of these acids without acidic additives, providing insights into more efficient chromatography methods (Wu et al., 2016).

Metabolism and Toxicity Studies

The metabolism and potential toxicity of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, a compound related to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, were investigated. This study provides insights into the metabolic pathways and potential health implications of similar fluorinated compounds (Spracklin & Kharasch, 1996).

Synthetic Methodologies

Research on a new, mild, and efficient synthesis of 2,2-difluoro-3-hydroxyacids, which are structurally related to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, was conducted. This study offers valuable information on novel synthetic pathways that could be applicable to similar compounds (Jiménez, Bosch, & Guerrero, 2005).

Environmental Concerns and Regulations

A study on alternative and legacy perfluoroalkyl substances, including compounds similar to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, examined the differences between European and Chinese river/estuary systems. This research is crucial for understanding the environmental impact and regulatory compliance of such compounds (Heydebreck et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2,2-difluoro-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-7-3-1-6(2-4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHVPGAQBZVCJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

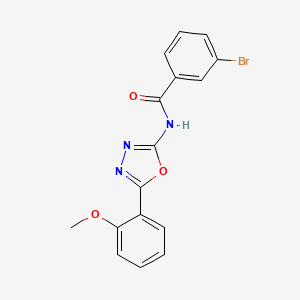

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)

![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)

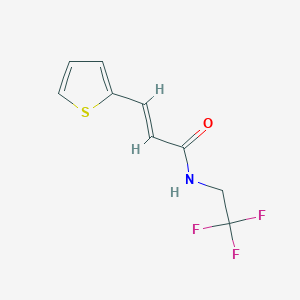

![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)

![N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2479948.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2479954.png)

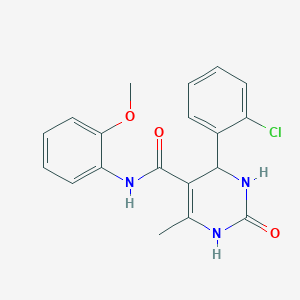

![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)